molecular formula C6H7ClN2 B093024 4-Chlorophenylhydrazine CAS No. 1073-69-4

4-Chlorophenylhydrazine

Cat. No. B093024
CAS RN: 1073-69-4
M. Wt: 142.58 g/mol
InChI Key: XXNOGQJZAOXWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04312870

Procedure details

To the solution of 1,445 g of p-chloroaniline in 3,375 ml of 38% hydrochloric acid and 5,650 ml of water the solution of 793 g of sodium nitrite in 3.3 L of water is added during 1 hour at -5° to -8° while stirring under nitrogen. After 15 minutes 7,617 g of stannous chloride in 9 L of 38% hydrochloric acid are added during 30 minutes below 25°. The resulting suspension is stirred in an ice bath for one hour, filtered, the residue suspended in 30 L of water, and 5,000 g of solid sodium hydroxide are added during 1 hour at 0°-25°, while stirring under nitrogen. The mixture is extracted twice with 8 L of diethyl ether, the combined extracts washed twice with 4 L of water and once with saturated aqueous sodium chloride, dried, filtered, evaporated and the residue dried at 5 mmHg and room temperature, to yield the p-chlorophenyl-hydrazine melting at 82°-87°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
793 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3.3 L
Type
solvent
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[N:9]([O-])=O.[Na+]>Cl.O>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][NH2:9])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
793 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
3.3 L
Type
solvent
Smiles
O
Step Two
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
9 L
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting suspension is stirred in an ice bath for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
5,000 g of solid sodium hydroxide are added during 1 hour at 0°-25°
Duration
1 h
STIRRING
Type
STIRRING
Details
while stirring under nitrogen
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted twice with 8 L of diethyl ether
WASH
Type
WASH
Details
the combined extracts washed twice with 4 L of water and once with saturated aqueous sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue dried at 5 mmHg and room temperature

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.